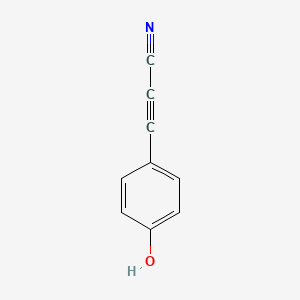

(p-Hydroxyphenyl)propiolonitrile

Description

(p-Hydroxyphenyl)propiolonitrile (CAS: N/A; IUPAC name: 3-(4-hydroxyphenyl)propiolonitrile) is an organic nitrile compound featuring a hydroxyl-substituted phenyl ring attached to a propiolonitrile backbone (—C≡C—CN). This structure confers unique electronic and reactive properties due to the conjugation between the aromatic ring and the triple bond, as well as the electron-withdrawing nitrile group.

Properties

Molecular Formula |

C9H5NO |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-ynenitrile |

InChI |

InChI=1S/C9H5NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H |

InChI Key |

VIBDUHNEGRMNHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity

Substituents on the aromatic ring significantly influence chemical behavior. A 2019 study compared the formation rates of quinone methide (QM) under alkaline conditions for phenolic derivatives with varying substituents:

(p-Hydroxyphenyl)propiolonitrile, lacking electron-donating groups, exhibits slower QM formation compared to methyl- or methoxy-substituted analogs. This aligns with the electron-withdrawing nature of the hydroxyl group, which reduces electron density on the aromatic ring, suppressing QM generation .

Spectroscopic Properties

Femtosecond pump-probe and 2D infrared (²DIR) spectroscopy studies compared vibrational dynamics in nitriles:

The propiolonitrile moiety in this compound enables superior vibrational energy transfer compared to simpler nitriles, making it valuable in protein incorporation studies .

Lignin Derivatives in Plant Systems

In rice plants, lignin composition (p-hydroxyphenyl (H), guaiacyl (G), syringyl (S)) affects disease resistance. Silicon treatment increased the S/G ratio, enhancing structural integrity and reducing blight symptoms. This compound analogs (e.g., H-type lignin derivatives) showed lower resilience compared to G- or S-types, highlighting substituent-dependent biological efficacy .

Pharmaceutical Intermediates

Propiolonitrile derivatives are key precursors in drug synthesis. For example:

- Diphenylpropionitrile (3,3-diphenylpropanenitrile): Used in anticonvulsant research due to its rigid aromatic structure .

- 4-Hydroxyphenylpropionic acid : A carboxylic acid analog with applications in biomarker studies and anti-inflammatory drugs .

This compound’s nitrile group offers distinct reactivity in cross-coupling reactions compared to carboxylic acid or ether analogs, favoring its use in niche synthetic pathways .

Physicochemical Data

The triple bond in this compound reduces solubility in polar solvents compared to its single-bonded propionitrile analog but enhances rigidity for crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.